Cas no 96089-43-9 (Acetic acid, (4-formyl-3-hydroxyphenoxy)-, ethyl ester)

Acetic acid, (4-formyl-3-hydroxyphenoxy)-, ethyl ester 化学的及び物理的性質
名前と識別子
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- Acetic acid, (4-formyl-3-hydroxyphenoxy)-, ethyl ester
- Acetic acid, 2-(4-formyl-3-hydroxyphenoxy)-, ethyl ester
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Acetic acid, (4-formyl-3-hydroxyphenoxy)-, ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-12018240-1.0g |
ethyl 2-(4-formyl-3-hydroxyphenoxy)acetate |
96089-43-9 | 95% | 1.0g |
$0.0 | 2022-12-05 |
Acetic acid, (4-formyl-3-hydroxyphenoxy)-, ethyl ester 関連文献
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Acetic acid, (4-formyl-3-hydroxyphenoxy)-, ethyl esterに関する追加情報
Comprehensive Overview of Acetic acid, (4-formyl-3-hydroxyphenoxy)-, ethyl ester (CAS No. 96089-43-9)
Acetic acid, (4-formyl-3-hydroxyphenoxy)-, ethyl ester, with the CAS number 96089-43-9, is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, cosmetics, and fine chemicals. This ester derivative is characterized by its unique molecular structure, which includes a formyl group and a hydroxyl group attached to a phenoxy moiety. The compound's versatility makes it a valuable intermediate in synthetic chemistry, particularly in the development of fragrances, flavor enhancers, and bioactive molecules.
In recent years, the demand for ethyl ester derivatives like Acetic acid, (4-formyl-3-hydroxyphenoxy)-, ethyl ester has surged due to their applications in green chemistry and sustainable manufacturing. Researchers and industry professionals frequently search for "96089-43-9 uses" or "synthesis of (4-formyl-3-hydroxyphenoxy) acetic acid ethyl ester" to explore its potential in eco-friendly processes. The compound's ability to act as a precursor in the synthesis of biodegradable polymers and non-toxic additives aligns with the global shift toward environmentally responsible products.
The chemical properties of CAS 96089-43-9 are equally noteworthy. Its solubility in organic solvents, stability under moderate conditions, and reactivity with nucleophiles make it a preferred choice for laboratory and industrial applications. Users often inquire about "Acetic acid, (4-formyl-3-hydroxyphenoxy)-, ethyl ester solubility" or "safety data for 96089-43-9," highlighting the need for detailed technical information. Proper handling and storage recommendations are essential to ensure optimal performance and safety.
Another trending topic related to this compound is its role in the cosmetic and personal care industry. With consumers increasingly seeking natural and synthetic alternatives for skincare, Acetic acid, (4-formyl-3-hydroxyphenoxy)-, ethyl ester is being studied for its potential as a stabilizing agent or fragrance component. Searches like "cosmetic applications of ethyl ester derivatives" reflect this growing interest. Its mild odor and compatibility with other ingredients make it a candidate for innovative formulations.
From a synthetic chemistry perspective, the compound's 4-formyl-3-hydroxyphenoxy moiety offers opportunities for further functionalization. Chemists often explore "96089-43-9 reaction mechanisms" or "derivatives of (4-formyl-3-hydroxyphenoxy) acetic acid" to design novel molecules with enhanced properties. This adaptability underscores its importance in academic and industrial research.
In summary, Acetic acid, (4-formyl-3-hydroxyphenoxy)-, ethyl ester (CAS 96089-43-9) is a multifaceted compound with applications spanning multiple industries. Its relevance in sustainability, cosmetics, and synthetic chemistry ensures continued interest and exploration. As research progresses, this ester derivative is poised to play a pivotal role in advancing scientific and commercial innovations.
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